1-(4-methoxyphenyl)-4-(4-methylphenoxy)phthalazine
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Overview
Description
1-(4-Methoxyphenyl)-4-(4-methylphenoxy)phthalazine is an organic compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a fused benzene and pyridazine ring This particular compound is characterized by the presence of methoxy and methylphenoxy groups attached to the phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-methylphenoxy)phthalazine typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine.
Introduction of Substituents: The methoxy and methylphenoxy groups are introduced through nucleophilic aromatic substitution reactions. For example, the reaction of 4-methoxyphenylboronic acid with 4-chlorophthalazine in the presence of a palladium catalyst can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-(4-methylphenoxy)phthalazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phthalazine ring can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of various substituted phthalazine derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(4-methylphenoxy)phthalazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(4-methylphenoxy)phthalazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-phenoxyphthalazine: Lacks the methyl group on the phenoxy ring.
1-Phenyl-4-(4-methylphenoxy)phthalazine: Lacks the methoxy group on the phenyl ring.
1-(4-Methoxyphenyl)-4-(4-chlorophenoxy)phthalazine: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness: 1-(4-Methoxyphenyl)-4-(4-methylphenoxy)phthalazine is unique due to the specific combination of methoxy and methylphenoxy groups, which can influence its chemical reactivity and potential applications. The presence of these groups can affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-methylphenoxy)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-11-18(12-8-15)26-22-20-6-4-3-5-19(20)21(23-24-22)16-9-13-17(25-2)14-10-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBENGFWGGDYFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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